3-Methyl-2-phenylpyridine
Overview
Description
3-Methyl-2-phenylpyridine: is an organic compound with the molecular formula C₁₂H₁₁N . It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the third position and a phenyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
3-Methyl-2-phenylpyridine is an intermediate in the synthesis of 4-azafluorene and δ-carboline . .
Biochemical Pathways
As an intermediate in the synthesis of other compounds, it may indirectly influence various biochemical pathways through these compounds .
Result of Action
As an intermediate in the synthesis of other compounds, its effects are likely indirect and dependent on the properties of the compounds it helps synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-phenylpyridine can be synthesized through several methods. One common method involves the reaction of 2-bromopyridine with phenylmagnesium bromide (Grignard reagent) followed by methylation. The reaction typically proceeds as follows:
Formation of Phenylpyridine: 2-bromopyridine reacts with phenylmagnesium bromide in dry ether to form 2-phenylpyridine.
Methylation: The 2-phenylpyridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by allowing better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methyl-2-phenylpyridine has several applications in scientific research:
Comparison with Similar Compounds
- 2-Phenyl-3-methylpyridine
- 2-Phenyl-3-picoline
- 2-Phenyl-β-Picoline
Comparison: 3-Methyl-2-phenylpyridine is unique due to the specific positioning of the methyl and phenyl groups on the pyridine ring. This positioning influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coordination reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
3-methyl-2-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJATUPPYBZHEIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145475 | |
Record name | 3-Methyl-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10273-90-2 | |
Record name | 3-Methyl-2-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10273-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methyl-2-phenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010273902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10273-90-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26784 | |
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Record name | 3-Methyl-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYL-2-PHENYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIY9I0GL3Z | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-methyl-2-phenylpyridine in coordination chemistry?
A1: this compound acts as a bidentate ligand, meaning it can bind to a metal center through two atoms. [, , , ] The nitrogen of the pyridine ring and the ortho-carbon of the phenyl ring coordinate to the metal, forming a stable five-membered chelate ring. This chelating ability, coupled with the ligand's electronic properties, makes it valuable in constructing various transition metal complexes. [, ]
Q2: How does the presence of a methyl group at the 3-position influence the reactivity of this compound?
A2: The methyl group introduces steric hindrance, affecting the compound's reactivity and the stereochemistry of resulting complexes. For instance, regioselective alkylation with terminal alkenes using a rhodium catalyst yields only mono-alkylated products due to steric clashing with the methyl group. [] This steric effect also influences the arrangement of ligands around the metal center in complexes, as seen in the crystal structure of [Re(CO)4(meppy)]. []
Q3: What insights have computational studies provided into the mechanism of palladium-catalyzed reactions involving this compound?
A3: Computational analyses have been crucial in elucidating the mechanism of palladium-catalyzed C-H arylation reactions involving this compound. [, ] These studies support the involvement of binuclear palladium species in the rate-limiting oxidation step. Notably, the calculations suggest that the orthopalladated complex [Pd(mpp)(μ-OAc)]2 (where mpp represents the deprotonated form of this compound) is oxidized by diaryliodonium reagents via a mechanism involving a high-valent palladium intermediate. [, ]
Q4: this compound is frequently used in synthesizing iridium(III) complexes. What makes these complexes particularly interesting?
A4: Iridium(III) complexes containing this compound as a ligand have garnered significant interest for their photophysical properties, especially their luminescence. [, , ] These complexes exhibit phosphorescence, emitting light from a triplet excited state, which is often tuned by modifying the ligand structure. This property makes them attractive for applications in OLEDs and as potential biological probes. [, ]
Q5: How do substituents on the phenyl ring of this compound impact the photophysical properties of its rhenium(I) tetracarbonyl complexes?
A5: Studies on rhenium(I) tetracarbonyl complexes of this compound derivatives have revealed that electron-donating substituents on the phenyl ring increase the energy of excited states and singlet-triplet splittings. [] Conversely, electron-withdrawing groups lower the excited state energy and increase the contribution of metal-to-ligand charge transfer (MLCT) character to the excited state. These findings demonstrate the ability to fine-tune the photophysical properties by modifying the ligand's electronic structure. []
Q6: What analytical techniques are commonly employed to characterize this compound and its metal complexes?
A6: A combination of spectroscopic and analytical methods is typically used to characterize this compound and its metal complexes. These include nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR), infrared (IR) spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and elemental analysis (CHN). [, , ] X-ray diffraction analysis is vital for determining the solid-state structures of crystalline complexes. [, , ]
Q7: Beyond OLEDs, are there other potential applications for this compound and its metal complexes?
A7: Research suggests that certain iridium(III) complexes incorporating this compound exhibit promising anticancer activity in vitro. [, ] These complexes demonstrate cytotoxicity against several human breast cancer cell lines, highlighting their potential as chemotherapeutic agents. Further investigation is crucial to elucidate their mechanism of action and evaluate their efficacy in vivo. [, ]
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